

h15-LOX-2 inhibitor 1 chemical structure and properties

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Compound of Interest

Compound Name: h15-LOX-2 inhibitor 1

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An In-depth Technical Guide to h15-LOX-2 Inhibitor 1

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **h15-LOX-2 inhibitor 1**, also identified as MLS000327069 and Compound 105. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

h15-LOX-2 inhibitor 1 is a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2). Its core structure consists of a central imidazole ring substituted with a 4-fluorophenyl group at the 1-position and a 4-methylbenzylthio group at the 2-position.

Chemical Structure:

IUPAC Name: 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole

SMILES: Cc1ccc(CSc2n(cn2)c3ccc(F)cc3)cc1

Chemical Formula: C₁₇H₁₅FN₂S

Molecular Weight: 314.38 g/mol

CAS Number: 478040-08-3[1]

A summary of the key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₅ FN ₂ S	[1]
Molecular Weight	314.38 g/mol	[1]
CAS Number	478040-08-3	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
IC ₅₀ (h15-LOX-2)	0.34 μM	[1][2][3]
Mechanism of Action	Mixed-type, non-reductive	[4]

Biological Activity and Selectivity

h15-LOX-2 inhibitor 1 is a highly potent inhibitor of human 15-lipoxygenase-2, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.34 μM[1][2][3]. It exhibits a mixed-type, non-reductive mechanism of inhibition[4]. Furthermore, the inhibitor demonstrates significant selectivity for h15-LOX-2 over other related enzymes. As indicated in the research by Tsai et al. (2021), this inhibitor has a greater than 50-fold selectivity against h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2[4]. This high selectivity makes it a valuable tool for studying the specific roles of h15-LOX-2 in various physiological and pathological processes.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **h15-LOX-2 inhibitor 1**, based on the procedures described in the scientific literature.

Synthesis of h15-LOX-2 Inhibitor 1

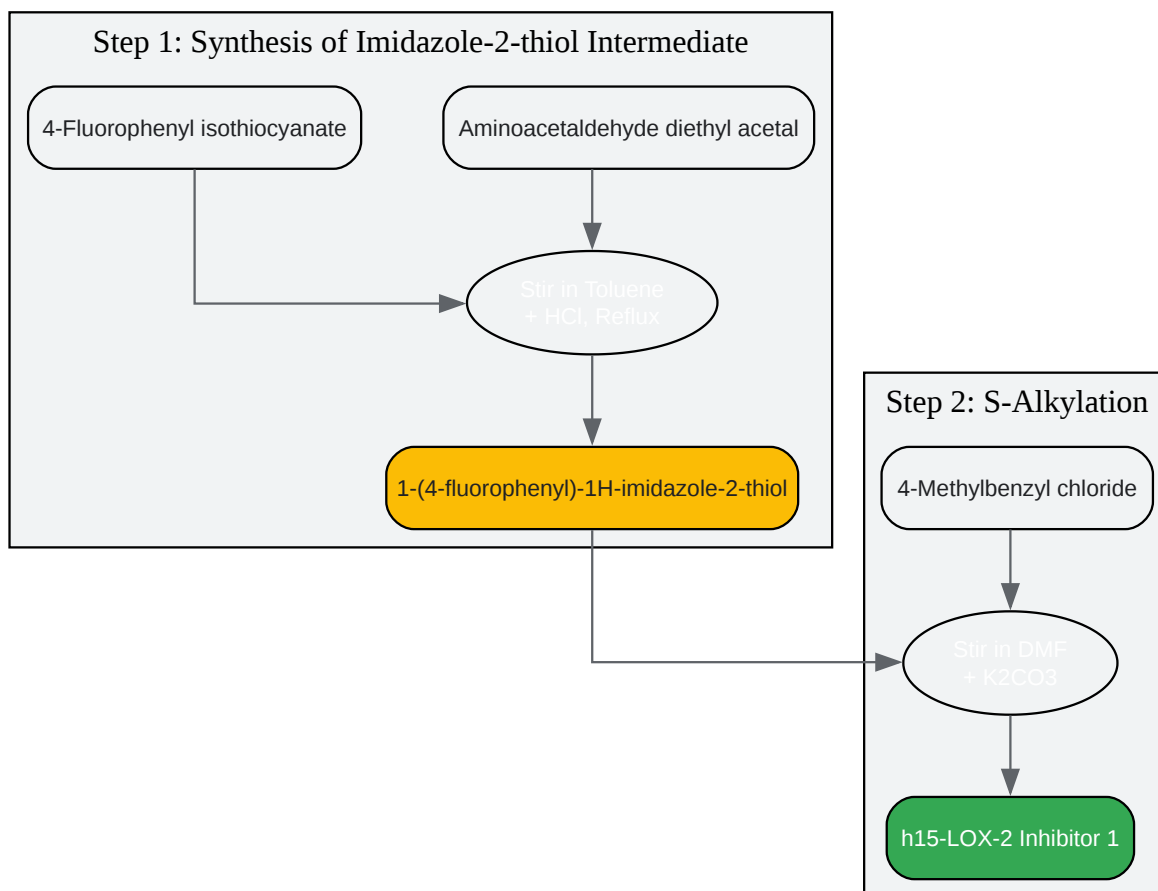
The synthesis of 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole is a two-step process.

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-imidazole-2-thiol

- A mixture of 4-fluorophenyl isothiocyanate (1 equivalent) and aminoacetaldehyde diethyl acetal (1 equivalent) in toluene is stirred at room temperature for 1 hour.
- Concentrated hydrochloric acid is added to the reaction mixture.
- The mixture is heated to reflux for 1-3 hours.
- The solvent is evaporated, and the residue is treated with water and 1N NaOH to adjust the pH to 8.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 1-(4-fluorophenyl)-1H-imidazole-2-thiol, which can be purified by column chromatography.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole

- To a solution of 1-(4-fluorophenyl)-1H-imidazole-2-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (1.5 equivalents).
- 4-Methylbenzyl chloride (1.1 equivalents) is added to the reaction mixture.
- The reaction is stirred at room temperature until completion (monitored by TLC).
- The reaction mixture is quenched with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography to afford the final compound, **h15-LOX-2 inhibitor 1**.



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Synthetic workflow for **h15-LOX-2 inhibitor 1**.

h15-LOX-2 Enzymatic Inhibition Assay

The inhibitory activity of the compound against h15-LOX-2 is determined using a spectrophotometric assay that measures the formation of the conjugated diene product from a fatty acid substrate.

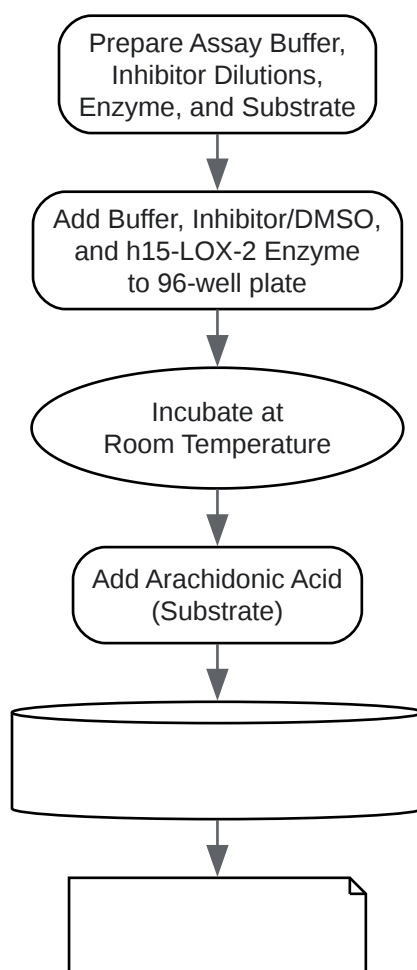
Materials:

- Recombinant human 15-lipoxygenase-2 (h15-LOX-2)

- **h15-LOX-2 inhibitor 1** (dissolved in DMSO)
- Arachidonic acid (substrate)
- HEPES buffer (25 mM, pH 7.5)
- Triton X-100
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

- Prepare the assay buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100.
- Prepare serial dilutions of **h15-LOX-2 inhibitor 1** in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the desired concentration of the inhibitor solution or DMSO (for the control) to the wells.
- Add the h15-LOX-2 enzyme solution to each well and incubate for a short period at room temperature.
- Initiate the reaction by adding the arachidonic acid substrate (e.g., 10 μ M final concentration).
- Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

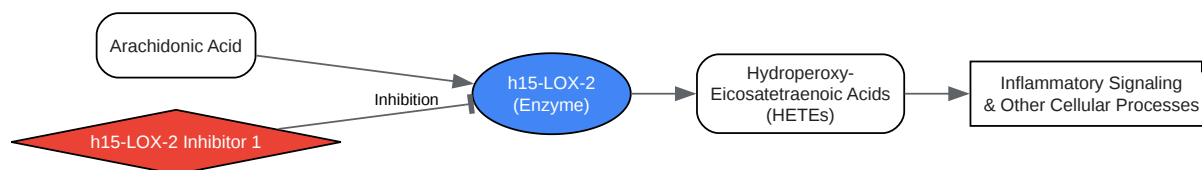


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Workflow for the h15-LOX-2 enzymatic inhibition assay.

Signaling Pathway and Mechanism of Action

h15-LOX-2 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxy derivatives. These lipid mediators are involved in various cellular signaling pathways related to inflammation and cell death. The inhibitor, by binding to h15-LOX-2, blocks this initial step, thereby preventing the downstream effects of the enzymatic products. The mechanism of inhibition is described as mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.



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Inhibition of the h15-LOX-2 pathway.

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